(2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate
Description
Contextual Significance as a Versatile Synthetic Reagent
The versatility of (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate lies in its ability to introduce the (2-oxo-1,3-dioxolan-4-yl)methoxycarbonyl group into a wide range of molecules. This functional group can serve multiple purposes, acting as a protecting group, a linker, or a solubility-enhancing moiety. The presence of the cyclic carbonate ring also opens up possibilities for further chemical modifications, adding to the compound's synthetic value.
The primary function of this reagent is to facilitate the formation of carbamates and carbonates. Chloroformates are well-established reagents for the protection of amino groups in peptide synthesis and other organic transformations. The reaction with primary or secondary amines yields a stable carbamate (B1207046) linkage, effectively masking the amine's nucleophilicity and allowing for selective reactions at other sites in the molecule.
Overview of Principal Academic Research Domains and Applications
The unique properties of this compound have led to its application in several key areas of academic and industrial research. These domains primarily include medicinal chemistry, particularly in the design of prodrugs, and polymer chemistry, for the synthesis of functional and responsive materials.
Structure
3D Structure
Properties
IUPAC Name |
(2-oxo-1,3-dioxolan-4-yl)methyl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO5/c6-4(7)9-1-3-2-10-5(8)11-3/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTAECLHONHFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)COC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00946055 | |
| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23385-72-0 | |
| Record name | Carbonochloridic acid, (2-oxo-1,3-dioxolan-4-yl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23385-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023385720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-Oxo-1,3-dioxolan-4-yl)methyl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies Involving 2 Oxo 1,3 Dioxolan 4 Yl Methyl Chloroformate
Precursor Role in the Preparation of Functional Cyclic Carbonates
The principal application of (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate is as a precursor for synthesizing molecules that contain a pendant cyclic carbonate group. This is achieved by leveraging the reactivity of the chloroformate functional group, which acts as an efficient acylating agent. In these reactions, the cyclic carbonate ring typically remains intact, serving as a stable structural component of the final product. This methodology is a cornerstone for creating monomers and other intermediates used in polymer chemistry and fine chemical synthesis.
The introduction of various functional groups using this compound is accomplished through nucleophilic substitution reactions. The electron-withdrawing chlorine atom makes the carbonyl carbon of the chloroformate group highly susceptible to attack by a wide range of nucleophiles. This allows for the formation of new carbonate, carbamate (B1207046), and thiocarbonate linkages. The general strategy involves reacting the chloroformate with a suitable nucleophile, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
This approach enables the covalent attachment of the (2-oxo-1,3-dioxolan-4-yl)methyl group to alcohols, amines, and thiols, thereby creating a diverse library of functionalized cyclic carbonates.
Table 1: Introduction of Functional Groups via Nucleophilic Substitution
| Nucleophile (Nu-H) | Functional Group Introduced | Product Structure |
|---|---|---|
| Alcohol (R-OH) | Acyclic Carbonate | |
| Amine (R-NH₂) | Carbamate |
A significant application of this compound is its reaction with primary and secondary amines to form N-substituted carbamates. This reaction is a robust and straightforward method for producing functionalized cyclic carbonates containing a stable carbamate linkage. The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion, resulting in the formation of the carbamate and hydrochloric acid, which is typically scavenged by a non-nucleophilic base like triethylamine.
This synthetic route is analogous to the formation of carbamates from other activated carbonyl compounds, such as phenyl carbonates, which can also react with amines to yield carbamate derivatives. researchgate.net The synthesis of carbamates from chloroformates is a well-established and efficient transformation in organic chemistry. organic-chemistry.orgresearchgate.net The resulting products, such as (2-oxo-1,3-dioxolan-4-yl)methyl (2-hydroxyethyl)carbamate, are themselves valuable monomers for further polymerization or chemical modification. researchgate.net
Comparative Analysis of its Utilization in Ester and Carbonate Synthesis
The chemical behavior of this compound is dominated by the differential reactivity of its two distinct carbonyl functionalities: the chloroformate group and the cyclic carbonate group. This difference is critical for its synthetic applications, allowing for selective reactions at one site while preserving the other.
The chloroformate group is exceptionally reactive. As an acyl chloride derivative of carbonic acid, it is highly electrophilic and serves as an excellent leaving group. This enables rapid reactions with nucleophiles under mild conditions to form new, stable acyclic carbonate or carbamate linkages. Chloroformates are known to be significantly more reactive than their corresponding carbonate esters and are even susceptible to rapid hydrolysis in aqueous environments. nih.gov This high reactivity makes the chloroformate the primary site of reaction when the molecule is used as a synthon to introduce the cyclic carbonate moiety.
In contrast, the cyclic carbonate group , specifically a five-membered ring, is considerably less reactive. researchgate.net While it can undergo ring-opening reactions (aminolysis) with strong nucleophiles like primary amines, this process typically requires more forcing conditions, such as elevated temperatures. researchgate.netspecificpolymers.com The aminolysis of a five-membered cyclic carbonate results in the formation of a hydroxyurethane, a structure of great interest in the synthesis of non-isocyanate polyurethanes. researchgate.netresearchgate.net However, studies comparing the reactivity of cyclic carbonates show that five-membered rings are less strained and thus less reactive towards amines than their six-membered counterparts. researchgate.net
This reactivity difference is the key to the utility of this compound. A nucleophile, such as an amine, will selectively react with the highly electrophilic chloroformate group long before it attacks the less reactive cyclic carbonate ring. This allows the molecule to function effectively as a carrier for the intact cyclic carbonate structure.
Table 2: Comparative Analysis of Reactive Sites
| Feature | Chloroformate Group | Cyclic Carbonate Group |
|---|---|---|
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Acyl Substitution (Ring-Opening) |
| Common Nucleophile | Alcohols, Amines | Primary Amines |
| Product | Acyclic Carbonate, Carbamate | Hydroxyurethane |
| Relative Reactivity | Very High | Low to Moderate researchgate.net |
| Typical Conditions | Low temperature, presence of a base | Elevated temperature |
Electrophilic Properties and Nucleophilic Substitution Reactions
The chloroformate group, -OC(O)Cl, is an acyl chloride derivative and is thus highly susceptible to nucleophilic attack. The carbonyl carbon in this compound is highly electrophilic due to the inductive effect of the adjacent oxygen atom and the chlorine atom, which is an excellent leaving group.
The primary reaction pathway for chloroformates is nucleophilic acyl substitution. This reaction typically proceeds through a tetrahedral addition-elimination mechanism. masterorganicchemistry.com A nucleophile (Nu⁻) first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a stable leaving group. byjus.com
Common nucleophiles that react readily with this compound include alcohols (to form carbonate esters), amines (to form carbamates), and carboxylates (to form mixed anhydrides). wikipedia.org These reactions are often conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. wikipedia.orgmdpi.com
Table 1: Nucleophilic Substitution Reactions of this compound
| Nucleophile (Nu-H) | Product Type | General Reaction Scheme |
|---|---|---|
| Alcohol (R'-OH) | Carbonate Ester | ROC(O)Cl + R'-OH → ROC(O)OR' + HCl |
| Primary/Secondary Amine (R'₂NH) | Carbamate | ROC(O)Cl + R'₂NH → ROC(O)NR'₂ + HCl |
| Carboxylic Acid (R'-COOH) | Mixed Anhydride | ROC(O)Cl + R'-COOH → ROC(O)OC(O)R' + HCl |
R represents the (2-Oxo-1,3-dioxolan-4-yl)methyl group.
Role in Carbonate Group Introduction and Transformations
A primary application of this compound is as a reagent for introducing the (2-oxo-1,3-dioxolan-4-yl)methoxycarbonyl protecting group or as a linker in more complex molecules. This moiety is valuable because it contains a cyclic carbonate, which can undergo further transformations.
For instance, the reaction of the chloroformate with an alcohol or a phenol (B47542) results in the formation of a stable carbonate ester. This reaction has been used to create intermediates like (2-oxo-1,3-dioxolan-4-yl)methyl phenyl carbonate, which can then react with other nucleophiles, such as amines, to form carbamates. researchgate.net This two-step process can be advantageous in syntheses where direct reaction with the chloroformate is problematic.
The introduction of this specific carbonate group provides a handle for further chemical modification. The resulting molecule contains the stable five-membered cyclic carbonate ring derived from glycerol (B35011), which can be utilized in subsequent synthetic steps. researchgate.net
Mechanistic Aspects of Ring-Opening Reactions in Polymer Chemistry
While the chloroformate group is typically the primary site of reaction, the 1,3-dioxolan-2-one (cyclic carbonate) ring within the molecule's structure is also reactive under certain conditions, particularly with strong nucleophiles like primary amines. This reactivity is central to its role in the synthesis of non-isocyanate polyurethanes (NIPUs). semanticscholar.orgrsc.org
The ring-opening of a five-membered cyclic carbonate by an amine typically proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the cyclic carbonate. researchgate.net This aminolysis reaction is often slow and may require heat or catalysis to proceed efficiently. rsc.org The mechanism involves the formation of a tetrahedral intermediate, which then opens to yield a hydroxyurethane. rsc.org Depending on which carbonyl carbon is attacked and how the ring opens, two isomeric hydroxyurethane products can be formed.
In the context of polymer chemistry, monomers containing the (2-oxo-1,3-dioxolan-4-yl)methyl group can be polymerized, and the cyclic carbonate moieties in the resulting polymer's side chains can be cross-linked by reacting them with diamines. This ring-opening reaction forms urethane (B1682113) linkages, creating a cross-linked polymer network without the use of toxic isocyanates. researchgate.net The ring-opening polymerization (ROP) of the cyclic carbonate itself is thermodynamically less favorable for five-membered rings compared to larger rings and often requires specific catalysts and conditions. nih.gov
Structure-Reactivity Relationships within Chloroformate Derivatives
The reactivity of chloroformate esters (ROCOCl) in nucleophilic acyl substitution is governed by the electronic and steric properties of the R group. wikipedia.org
Electronic Effects: The presence of electron-withdrawing groups in the R moiety increases the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. The (2-oxo-1,3-dioxolan-4-yl)methyl group contains several electronegative oxygen atoms within the cyclic carbonate structure. These atoms exert a significant electron-withdrawing inductive effect, which is expected to enhance the reactivity of the chloroformate group compared to simple alkyl chloroformates like ethyl or isobutyl chloroformate. nih.gov This makes it more reactive, similar in some respects to phenyl chloroformate, where the phenyl group also activates the carbonyl group. nih.gov
Steric Effects: Steric hindrance around the reaction center can slow down the rate of nucleophilic substitution. wikipedia.org The (2-oxo-1,3-dioxolan-4-yl)methyl group is bulkier than a simple methyl or ethyl group. However, the steric bulk is somewhat removed from the carbonyl carbon, being attached via a methylene (B1212753) (-CH₂-) spacer. This positioning mitigates the steric hindrance compared to chloroformates with bulky groups directly attached to the oxygen, such as tert-butyl chloroformate.
Therefore, the reactivity of this compound is a balance of these effects. The strong activating electronic effect of the cyclic carbonate moiety likely dominates, making it a highly reactive chloroformate derivative.
Table 2: Qualitative Reactivity Comparison of Chloroformates (ROCOCl)
| R Group | Dominant Effect | Expected Relative Reactivity | Reasoning |
|---|---|---|---|
| Methyl (CH₃) | Reference (Weakly electron-donating) | Moderate | Baseline for simple alkyl chloroformates. |
| Phenyl (C₆H₅) | Strong Electron-withdrawing | High | Resonance and inductive effects increase carbonyl electrophilicity. |
| tert-Butyl (C(CH₃)₃) | Strong Steric Hindrance | Low | Bulky group hinders nucleophilic approach. |
| (2-Oxo-1,3-dioxolan-4-yl)methyl | Strong Electron-withdrawing | High | Inductive effect from cyclic carbonate oxygens activates the carbonyl group. Steric hindrance is moderate. |
Conclusion
(2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate stands as a testament to the ingenuity of modern synthetic chemistry. Its dual functionality allows for the introduction of a versatile chemical handle that has found significant applications in both medicinal and polymer chemistry. From enhancing the therapeutic potential of drugs through prodrug strategies to enabling the synthesis of advanced polymers with tunable properties, this reagent continues to be a valuable asset in the chemist's toolbox. The ongoing research in these areas is likely to uncover even more innovative uses for this remarkable compound, further solidifying its importance in the landscape of organic synthesis.
Applications of 2 Oxo 1,3 Dioxolan 4 Yl Methyl Chloroformate in Advanced Chemical Synthesis and Materials Science
Polymer and Resin Chemistry
The compound is a key intermediate in creating novel polymers and resins with tailored properties. Its bifunctional nature allows for the introduction of the cyclic carbonate group into polymer backbones or as pendant groups, paving the way for innovative materials.
One of the most significant applications of molecules containing the 2-oxo-1,3-dioxolane structure is in the development of non-isocyanate polyurethanes (NIPUs). rsc.orgsemanticscholar.org Traditional polyurethanes are synthesized through the reaction of polyols and isocyanates, the latter of which are derived from the highly toxic precursor, phosgene. researchgate.netspecificpolymers.com The synthesis of NIPUs, often referred to as polyhydroxyurethanes (PHUs), offers a greener and safer alternative by avoiding the use of isocyanates altogether. semanticscholar.orgspecificpolymers.com
The core reaction involves the ring-opening of a five-membered cyclic carbonate, such as the one present in (2-oxo-1,3-dioxolan-4-yl)methyl chloroformate derivatives, by a primary or secondary amine. specificpolymers.com This aminolysis reaction yields a β-hydroxyurethane linkage. researchgate.net When bifunctional or polyfunctional cyclic carbonates and amines are used, this step-growth polyaddition leads to the formation of high-molecular-weight PHUs. rsc.orgresearchgate.net This method is advantageous due to its 100% atom economy and the potential to use bio-based feedstocks, as the cyclic carbonate structure can be derived from sources like glycerol (B35011). researchgate.netresearchgate.net
Research has explored various diamines and bis(cyclic carbonates) to produce NIPUs with a range of properties. rsc.orgmdpi.com While the reactivity of five-membered cyclic carbonates can be lower than that of isocyanates, requiring catalysts or elevated temperatures, the resulting PHUs exhibit unique properties due to the presence of hydroxyl groups, which can enhance adhesion and hydrophilicity through hydrogen bonding. researchgate.netresearchgate.net
| Feature | Traditional Polyurethane (PU) Synthesis | Non-Isocyanate Polyurethane (NIPU) Synthesis |
|---|---|---|
| Reactants | Polyols and Isocyanates | Polyfunctional Cyclic Carbonates and Polyamines |
| Key Precursor Concern | Phosgene (for isocyanate synthesis) | Generally considered safer; can be bio-based |
| Reaction Byproducts | None (addition polymerization) | None (ring-opening polyaddition) |
| Resulting Linkage | Urethane (B1682113) | β-Hydroxyurethane |
| Safety Profile | Involves highly toxic and moisture-sensitive isocyanates. researchgate.net | Avoids isocyanates, offering a safer alternative. semanticscholar.org |
The inherent structure of this compound, derivable from glycerol, makes it an attractive monomer for producing biodegradable polymers. researchgate.net Five-membered cyclic carbonates are known for their low toxicity and biodegradability. researchgate.net Polymers synthesized with this moiety can be designed to degrade under specific environmental conditions.
Furthermore, the hydroxyl groups generated after the ring-opening reaction of the cyclic carbonate provide active sites for subsequent crosslinking. researchgate.net This allows for the creation of polymer networks with enhanced mechanical and thermal properties. For instance, a polymer with pendant cyclic carbonate groups can first be synthesized and then crosslinked by reacting it with a diamine or other suitable crosslinking agent. This two-step process offers control over the final material's properties, making it useful for applications such as coatings, adhesives, and resins. The ability to form these crosslinked networks is crucial for developing robust and durable biodegradable materials. rsc.org
Poly(ethylene imine) (PEI) is a polymer with a high density of primary, secondary, and tertiary amine groups, making it a versatile scaffold for functionalization. nih.govnih.gov The reactive chloroformate group of this compound can readily react with the primary and secondary amines of PEI to form stable carbamate (B1207046) linkages. This reaction grafts the cyclic carbonate moiety onto the PEI backbone.
This functionalization is significant for several reasons. Firstly, it modifies the physical and chemical properties of the PEI, such as its solubility and interaction with other molecules. Secondly, the attached cyclic carbonate groups serve as reactive handles for further modifications. rwth-aachen.de For example, they can be ring-opened with other nucleophiles to introduce additional functionalities or to crosslink the polymer chains, forming hydrogels. This approach has been explored for applications in drug delivery and gene therapy, where the functionalized PEI can act as a carrier. nih.govnih.gov
Role in Energy Storage Systems
The cyclic carbonate structure is fundamental to the performance of modern energy storage devices, particularly lithium-ion batteries.
Cyclic carbonates, such as ethylene (B1197577) carbonate and propylene (B89431) carbonate, are essential components of the liquid electrolytes used in commercial lithium-ion batteries. specificpolymers.com Their primary functions are to dissolve the lithium salt (e.g., LiPF₆) due to their high dielectric constant and to form a stable solid electrolyte interphase (SEI) on the anode surface during the initial charging cycles. specificpolymers.comosti.gov The SEI is crucial for preventing further electrolyte decomposition and ensuring the long-term cyclability of the battery.
This compound serves as a building block to incorporate this beneficial cyclic carbonate structure into solid polymer electrolytes (SPEs). SPEs are being intensely researched as a safer alternative to flammable liquid electrolytes. specificpolymers.comdigitellinc.com By polymerizing monomers containing the 2-oxo-1,3-dioxolane moiety, it is possible to create polymer backbones with pendant cyclic carbonate groups. acs.org
These polymer electrolytes offer several advantages:
Enhanced Safety: Replacing the liquid solvent with a solid polymer reduces flammability concerns. specificpolymers.com
Improved Ion Transport: The polar cyclic carbonate groups can facilitate the dissociation of the lithium salt and promote Li⁺ ion conduction within the polymer matrix. digitellinc.com
Mechanical Robustness: The polymer structure can help suppress the growth of lithium dendrites, a major failure mechanism in lithium metal batteries. digitellinc.com
Research has shown that the properties of these polymer electrolytes, such as ionic conductivity and lithium-ion transference number, can be tuned by altering the polymer architecture and the concentration of the dissolved lithium salt. acs.org
| Electrolyte Type | Role of Cyclic Carbonate | Key Advantages | Associated Research Findings |
|---|---|---|---|
| Liquid Electrolyte | High polarity solvent for lithium salts; SEI formation. | High ionic conductivity. | Identified as appropriate polar aprotic solvents; can enhance cycle life through stable SEI formation. specificpolymers.com |
| Solid Polymer Electrolyte (SPE) | Pendant groups on a polymer backbone to facilitate ion transport. | Improved safety (reduced flammability), suppression of dendrite growth. digitellinc.com | Can mimic properties of liquid electrolytes; plasticizers can improve conductivity significantly. digitellinc.com |
| Gel Polymer Electrolyte | Component of the gel matrix, combining properties of liquid and solid electrolytes. | High ionic conductivity and improved safety profile. | Can achieve excellent ionic conductivity even at low temperatures and high oxidation potential. nih.gov |
Building Block for Specialty Chemicals and Agrochemicals
Beyond polymers, this compound is a valuable intermediate in the synthesis of fine and specialty chemicals. researchgate.net The chloroformate group is a highly reactive acylating agent, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the efficient introduction of the (2-oxo-1,3-dioxolan-4-yl)methyl carbonate functionality into various molecular structures.
This versatility makes it a key starting material for creating complex organic molecules with specific functions. For example, its reaction with biologically active alcohols or amines can produce new derivatives with potentially modified properties, such as altered solubility or bioavailability. While specific, large-scale applications in agrochemicals are not extensively documented in readily available literature, the fundamental reactivity of the compound makes it a plausible candidate for the synthesis of novel pesticides or herbicides, where the introduction of the cyclic carbonate moiety could influence the molecule's activity or environmental fate. The compound's origin from glycerol also aligns with the growing demand for sustainable and green chemistry principles in the chemical industry. researchgate.net
Chemical Modification Strategies for Enhanced Molecular Properties
The inherent characteristics of an active pharmaceutical ingredient (API) are pivotal to its therapeutic success. However, many promising drug candidates exhibit suboptimal physicochemical properties, such as poor water solubility, which can hinder their clinical utility. Chemical modification through the formation of prodrugs is a well-established strategy to overcome these limitations. The (2-Oxo-1,3-dioxolan-4-yl)methyl group, attached to a parent drug via a labile ester linkage, has emerged as a valuable promoiety in this context.
Prodrug Moiety Design for Modulating Solubility and Crystalline Structure
The design of a successful prodrug hinges on the ability of the promoiety to alter the parent drug's properties in a predictable and beneficial manner, while ensuring its efficient cleavage in vivo to release the active compound. The (2-Oxo-1,3-dioxolan-4-yl)methyl moiety has demonstrated considerable utility in modifying both the solubility and the solid-state characteristics of APIs.
A notable example of the application of this promoiety is in the development of aminopenicillin prodrugs. Ampicillin (B1664943), a widely used β-lactam antibiotic, suffers from incomplete oral absorption. To address this, the prodrug Lenampicillin was developed, which is the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester of ampicillin. nih.govwikipedia.org This modification was specifically designed to enhance the oral bioavailability of ampicillin. medkoo.comresearchgate.net While detailed public data on the precise solubility values of Lenampicillin compared to ampicillin are not extensively available, the primary motivation for its development was to improve its absorption, which is intrinsically linked to its solubility and dissolution characteristics in the gastrointestinal tract. nih.govuobabylon.edu.iq
The introduction of the (2-Oxo-1,3-dioxolan-4-yl)methyl group can significantly alter the intermolecular forces within the crystal lattice of a drug molecule. This can lead to changes in the crystalline structure, potentially resulting in the formation of amorphous solids or different polymorphic forms. researchgate.net Such modifications can have a profound impact on the drug's dissolution rate and, consequently, its bioavailability. An amorphous form, lacking a long-range ordered crystal lattice, generally exhibits higher apparent solubility and faster dissolution than its crystalline counterparts.
Another key example is the development of prodrugs for Methyldopa, an antihypertensive agent. nih.gov The (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl and (5-tert-butyl-2-oxo-1,3-dioxol-4-yl)methyl esters of Methyldopa were synthesized and evaluated as progenitors of the amino acid. nih.gov These studies indicated that these esters are viable prodrugs for Methyldopa, with bioavailability studies in dogs showing that the esters yield significant plasma levels of the parent drug. nih.gov The modification of Methyldopa with the dioxolane moiety aimed to improve its delivery and subsequent therapeutic action.
The following table summarizes the application of the (2-Oxo-1,3-dioxolan-4-yl)methyl moiety in modifying parent drugs:
| Parent Drug | Prodrug Name/Derivative | Primary Goal of Modification | Reference |
| Ampicillin | Lenampicillin | Improved Oral Bioavailability | nih.govwikipedia.orgmedkoo.com |
| Methyldopa | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester | Enhanced Bioavailability | nih.gov |
Emerging Research Frontiers and Future Perspectives for 2 Oxo 1,3 Dioxolan 4 Yl Methyl Chloroformate
Exploration of Novel Reaction Pathways and Catalytic Systems
The exploration of new reaction pathways for compounds based on the (2-oxo-1,3-dioxolan-4-yl)methyl skeleton is a dynamic area of research. A primary focus is the synthesis of these cyclic carbonates through the cycloaddition of carbon dioxide (CO₂) to epoxides, a reaction that is both atom-economical and utilizes a greenhouse gas as a C1 feedstock. researchgate.net Researchers are actively investigating various catalytic systems to improve the efficiency, selectivity, and scope of this transformation under mild and solvent-free conditions.
Key areas of investigation include:
Catalyst Development: A range of catalysts have been evaluated for the synthesis of cyclic carbonates. For instance, certain iron salts have been shown to effectively catalyze the ring-opening of epoxides, a crucial step in the cycloaddition of CO₂. researchgate.net Stand-alone catalytic systems have demonstrated high turnover frequencies (TOF) of up to 428 h⁻¹ under relatively mild CO₂ pressures (0.4 to 0.8 MPa), yielding good results, particularly with terminal epoxides, without the need for a co-catalyst. researchgate.net Other notable systems include the use of zinc-cobalt(III) double metal cyanide complexes combined with cetyltrimethylammonium bromide (CTAB) for the coupling of CO₂ and glycidyl methacrylate (GMA). researchgate.net
Transesterification Reactions: Catalytic transesterification is another important pathway being explored. For example, (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate can be produced via the transesterification of methyl methacrylate with glycerol (B35011) carbonate. google.com This reaction has been effectively catalyzed by metal chelate catalysts, such as zirconium acetylacetonate. google.com Enzymatic catalysts, including the immobilized lipase Novozym 435, and solid acid catalysts like Amberlite 200, have also been successfully employed for the transesterification of 2-oxo-1,3-dioxolane-4-carboxylic acid esters with polyols. google.com
Ring-Opening Reactions with Amines: The reaction of 4-substituted 2-oxo-1,3-dioxolanes with amines to form hydroxyurethanes is a particularly promising pathway. google.comgoogle.com This reaction serves as a non-isocyanate route to polyhydroxyurethanes (PHUs), offering a safer alternative to traditional polyurethane synthesis. researchgate.netresearchgate.net The reactivity of the cyclic carbonate ring with amines is a subject of ongoing study, with research indicating that the substituent at the 4-position significantly influences the reaction rate. google.com
Table 1: Catalytic Systems for Reactions Involving the (2-Oxo-1,3-dioxolan-4-yl) Core Structure
| Catalyst Type | Specific Catalyst Example | Reaction Type | Substrates | Key Findings |
| Metal Salt | Iron Salts | CO₂ Cycloaddition | Epoxides, CO₂ | Annihilates the barrier for epoxide ring opening. researchgate.net |
| Stand-alone Complex | Not specified | CO₂ Cycloaddition | Terminal Epoxides, CO₂ | High turnover frequencies (up to 428 h⁻¹) achieved under mild, solvent-free conditions. researchgate.net |
| Double Metal Cyanide | Zn-Co(III) DMCC/CTAB | CO₂ Cycloaddition | Glycidyl methacrylate, CO₂ | Enables synthesis of poly((2-oxo-1,3-dioxolan-4-yl)methyl methacrylate). researchgate.net |
| Metal Chelate | Zirconium acetylacetonate | Transesterification | Methyl methacrylate, Glycerol carbonate | Produces (2-oxo-1,3-dioxolan-4-yl)-methyl methacrylate. google.com |
| Enzyme | Novozym 435 (immobilized lipase) | Transesterification | 2-oxo-1,3-dioxolane-4-carboxylic acid ester, Polyols | Effective for producing polyfunctional cyclic carbonates. google.com |
| Ion Exchange Resin | Amberlite 200 (H⁺ form) | Transesterification | 2-oxo-1,3-dioxolane-4-carboxylic acid ester, Polyols | Acts as a strong acidic cation exchanger catalyst. google.com |
Potential in Sustainable Chemical Synthesis and Green Chemistry
The chemistry of (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate and related cyclic carbonates is intrinsically linked to the principles of green chemistry. unibo.it The drive to replace hazardous reagents, utilize renewable feedstocks, and design safer chemical processes has highlighted the significant potential of these compounds.
Carbon Capture and Utilization (CCU): The synthesis of the core 2-oxo-1,3-dioxolane ring often involves the chemical fixation of CO₂. researchgate.net This process aligns with CCU strategies by converting a waste greenhouse gas into valuable chemical intermediates and materials, such as polar aprotic solvents and monomers for polymerization. researchgate.net
Renewable Feedstocks: Many synthetic routes to these compounds start from bio-based building blocks. Glycerol, a byproduct of biodiesel production, can be converted into glycerol carbonate (4-(hydroxymethyl)-2-oxo-1,3-dioxolane), a key precursor. google.comresearchgate.net This valorization of a bio-based feedstock provides a sustainable pathway to renewable polymers and chemical intermediates. researchgate.net
Non-Isocyanate Polyurethanes (NIPUs): A major advantage of cyclic carbonates is their role in the synthesis of NIPUs. Traditional polyurethane production relies on isocyanates, which are toxic. google.com The reaction between cyclic carbonates and amines yields polyhydroxyurethanes (PHUs), which are considered a safer and more environmentally benign alternative. researchgate.netresearchgate.net These PHUs also exhibit high chemical stability. researchgate.net The toxicological acceptability of the cyclic carbonate precursors is a significant benefit; for example, glycerol carbonate is used in cosmetic applications. google.comgoogle.com
Advanced Computational Chemistry and Theoretical Modeling of Reaction Mechanisms
To complement experimental work and accelerate the design of more efficient processes, advanced computational chemistry and theoretical modeling are being employed to elucidate the reaction mechanisms involving cyclic carbonates. These studies provide fundamental insights into transition states, reaction intermediates, and the role of catalysts at a molecular level.
An extensive set of theoretical calculations has been carried out to understand the mechanism of CO₂ cycloaddition to epoxides. researchgate.net Key findings from these computational studies include:
Catalyst Role: Theoretical models have shown that Lewis acids, such as iron salts, play a critical role by dramatically lowering the energy barrier for the initial ring-opening of the epoxide. They also stabilize the first reaction intermediate, facilitating the subsequent reaction with CO₂. researchgate.net
Nucleophile Efficacy: In the same reaction pathway, modeling has demonstrated that chloride is a more effective nucleophile than bromide. It preferentially attacks the more sterically hindered carbon atom of the epoxide ring. researchgate.net
These theoretical investigations have shown a strong correlation with experimental results, validating the models and providing a predictive framework for optimizing reaction conditions and developing new, more effective catalysts. researchgate.net This synergy between computational modeling and empirical research is crucial for advancing the frontiers of cyclic carbonate chemistry.
Table 2: Summary of Theoretical Modeling Findings for CO₂ Cycloaddition to Epoxides
| Aspect Modeled | Finding | Implication for Synthesis |
| Role of Lewis Acid (e.g., Iron Salts) | Significantly lowers the energy barrier for epoxide ring-opening and stabilizes the initial intermediate. researchgate.net | Catalytic amounts of Lewis acids can dramatically increase reaction rates and efficiency. |
| Nucleophile Comparison | Chloride is a more effective nucleophile than bromide in this pathway. researchgate.net | The choice of halide source in the catalytic system can directly impact reaction outcomes. |
| Uncatalyzed Reaction | The ring-opening of the epoxide is the rate-determining step. researchgate.net | Overcoming this initial energy barrier is the key challenge for achieving efficient uncatalyzed reactions. |
| Model Accuracy | A tight correlation between theoretical calculations and experimental results was observed. researchgate.net | Computational models can be reliably used to predict reaction behavior and guide experimental design. |
Q & A
Q. What synthetic routes are established for preparing (2-Oxo-1,3-dioxolan-4-yl)methyl chloroformate?
- Methodological Answer : The compound can be synthesized via reactions involving chloroformate derivatives and dioxolane precursors. For example, analogous compounds like phenyl chloroformates are synthesized by reacting phenols with phosgene (COCl₂) in the presence of a base (e.g., pyridine) to scavenge HCl . For the dioxolane moiety, literature suggests that (2-oxo-1,3-dioxolan-4-yl)methyl derivatives are formed through reactions with acetic acid and radical initiators, as seen in the synthesis of maleate esters . Key steps include:
- Use of inert solvents (e.g., dichloromethane, THF).
- Controlled addition of reagents to manage exothermicity.
- Purification via distillation or chromatography.
Safety protocols for handling phosgene or toxic byproducts are critical (see safety FAQs below).
Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of the dioxolane and chloroformate groups.
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, as described in analytical method validations for related chloroformates .
Spectral discrepancies, common in complex derivatives, require cross-validation with synthetic standards or computational modeling, as demonstrated in GC-MS analyses of fentanyl analogs .
Q. What are the primary research applications of this compound in organic synthesis?
- Methodological Answer : The compound is likely used as a reactive intermediate for:
- Carbamate/Carbonate Formation : Chloroformates react with amines or alcohols to form carbamates or carbonates, critical in drug development (e.g., antitumor agents) .
- Derivatization in Analytical Chemistry : Chloroformates are employed to modify analytes for enhanced GC-MS detection, as seen in opioid structural studies .
Advanced Research Questions
Q. How can researchers mitigate risks from exothermic reactions during synthesis?
- Methodological Answer : Exothermic reactions (e.g., chloroformate + amine) require:
- Microreactor Technology : Enables precise temperature control and minimizes hot spots, as demonstrated in methyl carbamate synthesis .
- Controlled Reagent Addition : Slow addition of reagents via syringe pumps.
- Calorimetric Screening : Pre-experiment assessment of reaction enthalpy using tools like RC1e calorimeters .
Q. What strategies resolve spectral data contradictions in derivative identification?
- Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism or impurities. Strategies include:
- Multi-Technique Corroboration : Combine NMR, IR, and X-ray crystallography.
- Isotopic Labeling : Trace reaction pathways to confirm structures.
- Reference Standards : Use synthesized or commercial standards, as emphasized in OPCW proficiency tests for related dioxolane derivatives .
Q. How can this compound be stabilized under varying experimental conditions?
- Methodological Answer : Stability challenges stem from hydrolysis and thermal decomposition. Solutions include:
- Anhydrous Storage : Store under inert gas (N₂/Ar) with molecular sieves.
- Low-Temperature Handling : Keep at -20°C for long-term stability .
- Avoid Protic Solvents : Use aprotic solvents (e.g., THF) to prevent hydrolysis.
Safety and Toxicity Considerations
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound shares hazards with related chloroformates:
- Acute Toxicity : Inhalation LC₅₀ values for methyl chloroformate in rats range from 190 ppm (10-minute exposure) to 41 ppm (4-hour exposure) .
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and fume hoods.
- First Aid : Immediate decontamination with water for skin/eye contact; artificial respiration if inhaled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
